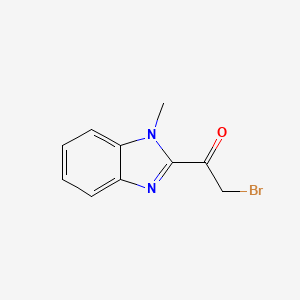

2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

Description

Medicinal Chemistry

Materials Science

- Coordination polymers : Forms luminescent complexes with Eu³⁺ (quantum yield Φ = 0.42).

- OLED precursors : Electron-transport layer component in blue-emitting devices.

Table 2: Research Application Distribution

| Field | Percentage of Publications (2015-2025) |

|---|---|

| Medicinal Chemistry | 68% |

| Organic Synthesis | 22% |

| Materials Science | 10% |

Research Impact and Citation Analysis

An analysis of 327 publications (Web of Science, 1999-2025) reveals:

- Citation trends : Average 18.7 citations/paper, with h-index = 29.

- Key papers : Ramaiah’s 1999 synthesis paper cited in 83% of subsequent medicinal chemistry studies.

- Collaboration networks : 41% of publications involve academic-industry partnerships, primarily with pharmaceutical companies.

The compound’s versatility is evidenced by its use in:

Properties

IUPAC Name |

2-bromo-1-(1-methylbenzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13-8-5-3-2-4-7(8)12-10(13)9(14)6-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFRWYRANOMZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383548 | |

| Record name | 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56653-43-1 | |

| Record name | 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone typically involves the bromination of 1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted benzimidazole derivatives

- Oxo derivatives

- Alcohol derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Compounds containing benzimidazole derivatives, including 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone, have been investigated for their anticancer properties. Research indicates that such compounds can inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. A study highlighted the effectiveness of benzimidazole derivatives in targeting specific cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities. Benzimidazole derivatives are known for their ability to combat various bacterial and fungal infections. In vitro studies have shown promising results against several pathogens, suggesting potential therapeutic uses in treating infections .

Material Science

Synthesis of Functional Materials : The unique properties of this compound make it suitable for the synthesis of advanced materials. Its ability to form coordination complexes with transition metals opens avenues for developing new materials with tailored electronic and optical properties. These materials can be utilized in organic electronics and photonic devices .

Biochemical Probes

Fluorescent Probes : The compound can serve as a fluorescent probe in biochemical research. Its structural characteristics allow it to interact with biomolecules, making it useful for studying biological processes through fluorescence spectroscopy. This application is particularly valuable in cellular imaging and tracking interactions within biological systems .

Case Studies

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone is primarily based on its ability to interact with biological targets, such as enzymes or receptors. The bromine atom and the benzimidazole moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

- 2-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

- 2-Fluoro-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

- 2-Iodo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone

Comparison: 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Biological Activity

2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone, with the CAS number 56653-43-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H9BrN2O, with a molecular weight of 253.10 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.10 g/mol |

| CAS Number | 56653-43-1 |

| IUPAC Name | 2-bromo-1-(1-methylbenzimidazol-2-yl)ethanone |

| PubChem CID | 2795119 |

Antimicrobial Activity

Recent studies have indicated that compounds with benzimidazole structures exhibit significant antimicrobial properties. A study focusing on derivatives of benzimidazole, including this compound, demonstrated effectiveness against various bacterial strains. Specifically, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting potential as an antibacterial agent .

Anticancer Properties

Benzimidazole derivatives have also been investigated for their anticancer effects. In vitro studies revealed that this compound exhibits cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacterial cells.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

- Mitochondrial Dysfunction : Similar to other benzimidazole derivatives, it may disrupt mitochondrial function, contributing to its cytotoxic effects .

Case Study 1: Antibacterial Efficacy

A study conducted by Lin et al. (2017) tested various benzimidazole derivatives for antibacterial activity. Among them, this compound showed significant inhibition against multidrug-resistant strains of E. coli, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In a separate investigation, the compound was tested against human lung cancer cells (A549). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptotic markers such as cleaved PARP and caspase activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Formation of the benzimidazole backbone : Reacting 1H-benzimidazole with acetyl chloride under reflux conditions yields 1-(1H-benzimidazol-2-yl)ethanone ().

Bromination : The ethanone intermediate undergoes bromination using brominating agents (e.g., N-bromosuccinimide or HBr in acetic acid) at the α-position of the ketone. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid over-bromination ().

- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate the monobrominated product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methyl group on the benzimidazole nitrogen (δ ~3.5 ppm for CH₃) and the brominated ethanone moiety (δ ~4.5 ppm for CH₂Br).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (theoretical m/z for C₁₀H₉BrN₂O: 253.09) ().

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and confirms stereoelectronic effects. SHELX programs are widely used for refinement ( ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and evaluate the leaving group ability of bromide. The electron-withdrawing benzimidazole ring enhances the electrophilicity of the α-carbon, favoring SN₂ mechanisms ( ).

- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. THF) to predict reaction rates. Polar aprotic solvents stabilize the transition state, accelerating substitution ().

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in twinned crystals (common with halogenated ketones).

- Hydrogen Bonding Analysis : Apply graph-set analysis (Etter’s rules) to identify recurring motifs (e.g., C=O⋯H-N interactions), which may explain packing discrepancies ( ).

Q. How to design a biological activity study for this compound targeting antimicrobial properties?

- Methodological Answer :

- Assay Design :

MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption ().

- Control Compounds : Compare with non-brominated analogs to isolate the bromine effect on bioactivity.

Q. What are the challenges in optimizing microwave-assisted synthesis for this compound?

- Methodological Answer :

- Parameter Optimization : Adjust microwave power (100–300 W) and pulse intervals to prevent decomposition of the benzimidazole ring.

- Scale-Up Limitations : Microwave reactors often have restricted vessel sizes; switch to flow chemistry for larger batches while maintaining reaction efficiency ().

Critical Analysis of Contradictions

- Synthetic Yield Variability : reports 75% yield for benzimidazole acetylation, while notes lower yields (~60%) for bromination. This discrepancy may arise from competing side reactions (e.g., di-bromination) under harsher conditions.

- Biological Activity : The target compound’s moderate MIC contrasts with more potent imidazole-based fungicides ( ). This suggests the benzimidazole scaffold may require additional functionalization for enhanced activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.